molecular formula C20H33N7 B5603907 ({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

Cat. No. B5603907
M. Wt: 371.5 g/mol
InChI Key: PPAOQUBPKVUWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound likely possesses significant biological or chemical interest due to its structural components. Compounds with pyrimidine, piperidine, and triazole cores often exhibit a wide range of biological activities and chemical properties, making them valuable in pharmaceuticals, agriculture, and material science.

Synthesis Analysis

The synthesis of compounds with similar structures typically involves multi-step chemical reactions including condensation, cyclization, and substitution reactions. For instance, compounds with pyrimidine and piperidine units can be synthesized through the reaction of amino-substituted pyrimidines with aldehydes or ketones in the presence of acid or base catalysts. Triazole rings can be formed via azide-alkyne cycloaddition reactions, known as click chemistry (Trilleras et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds containing pyrimidine, piperidine, and triazole rings often exhibit planarity or near-planarity in the pyrimidine and triazole units, with piperidine rings adopting chair or boat conformations. Hydrogen bonding, π-π stacking, and dipole-dipole interactions significantly influence the crystal packing and molecular conformation in the solid state (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Compounds with these cores participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. The presence of multiple functional groups allows for further derivatization and functionalization, leading to a wide array of chemical properties and reactivities. These compounds can act as ligands, forming complexes with metals, or as intermediates in the synthesis of more complex molecules (Sadek et al., 2023).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and stability of these compounds depend on their molecular structure. The presence of heteroatoms and functional groups affects the polarity, solubility in different solvents, and thermal stability. Compounds with pyrimidine and triazole rings tend to have moderate to high melting points due to strong intermolecular interactions (Ji, 2006).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are influenced by the electronic nature of the pyrimidine, piperidine, and triazole rings. The electron-withdrawing or electron-donating effects of substituents on these rings alter the compound's reactivity and interaction with other molecules. Their potential to participate in hydrogen bonding and coordinate to metal ions also plays a crucial role in their chemical behavior (Maldonado et al., 2009).

properties

IUPAC Name

1-[4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N7/c1-6-8-17-21-15(3)13-18(22-17)26-11-9-16(10-12-26)20-24-23-19(14-25(4)5)27(20)7-2/h13,16H,6-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAOQUBPKVUWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)N2CCC(CC2)C3=NN=C(N3CC)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.